molecular formula C13H15BF4O3 B13621684 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13621684
M. Wt: 306.06 g/mol
InChI Key: VADPMRJVJLAHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it particularly effective in Suzuki-Miyaura coupling reactions. Its trifluoromethoxy group enhances its lipophilicity and stability, which are advantageous in various synthetic applications .

Properties

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7-9(10(8)15)19-13(16,17)18/h5-7H,1-4H3

InChI Key

VADPMRJVJLAHSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.